

A Toxicological Comparison of Isopropyl Isobutyrate and Other Common Esters

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Compound of Interest

Compound Name: *Isopropyl isobutyrate*

Cat. No.: B1585242

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **isopropyl isobutyrate** and other structurally related esters commonly used in various industrial applications, including pharmaceuticals and flavorings. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection and safe handling of these compounds. The data is compiled from a review of available safety data sheets, regulatory agency assessments, and peer-reviewed literature.

Executive Summary

Isopropyl isobutyrate and its comparator esters—methyl acetate, ethyl acetate, propyl acetate, and butyl acetate—are aliphatic esters generally characterized by low acute toxicity. Across the board, these esters exhibit high LD50 values, indicating a low risk of acute toxicity via oral and dermal routes. Genotoxicity assays, where available, suggest a lack of mutagenic potential. Repeated dose toxicity studies indicate that high concentrations of these esters may lead to localized irritation or systemic effects, but typically at exposure levels significantly higher than those encountered in standard occupational settings.

Data Presentation: Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for **isopropyl isobutyrate** and the selected comparator esters.

Table 1: Acute Toxicity Data

Chemical Name	CAS Number	Oral LD50 (rat, mg/kg)	Dermal LD50 (rabbit, mg/kg)	Inhalation LC50 (rat, mg/L/4h)
Isopropyl Isobutyrate	617-50-5	> 6400[1]	> 10,000 (guinea pig)[1]	31.94 (LC66, 6h)[1]
Methyl Acetate	79-20-9	6482[2][3]	> 2000[2]	> 49[2]
Ethyl Acetate	141-78-6	5620[4]	> 18000	45
Propyl Acetate	109-60-4	9370[5]	> 17740[5]	32[5]
Butyl Acetate	123-86-4	10736[6]	> 14080[6]	> 38.32[6]

Table 2: Genotoxicity and Repeated Dose Toxicity Data

Chemical Name	Ames Test Result	Repeated Dose Toxicity (NOAEL)
Isopropyl Isobutyrate	No data found	No specific 28-day oral data. An 18-week oral gavage study on the analogue isobutyl isobutyrate showed a NOAEL of 1000 mg/kg/day in rats[7].
Methyl Acetate	Negative[8]	1057 mg/m ³ (28-day inhalation study, rat)[8]
Ethyl Acetate	Negative[9][10]	No specific 28-day oral data found. A subacute toxicity study of an ethyl acetate soluble proanthocyanidin extract showed no adverse effects up to 14 mg/kg in rats[2][11].
Propyl Acetate	Not expected to be mutagenic[12]	1000 mg/kg/day (maternal and developmental toxicity, rat, oral)[13]
Butyl Acetate	Negative[9][14]	500 ppm (13-week inhalation study, rat)[15]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key experiments cited.

Acute Dermal Toxicity (OECD Guideline 402)[10][12][17]

This test is designed to assess the potential adverse effects of a substance following a single, uninterrupted dermal exposure.

- **Test Animals:** Typically, adult rats (often females as they are generally considered equally or more sensitive) are used[1][2]. The animals are housed individually under controlled environmental conditions (temperature, humidity, and light-dark cycle)[2].
- **Preparation:** The day before the test, the fur on the dorsal area of the trunk is clipped, taking care to avoid abrading the skin[2][16].
- **Dose Administration:** The test substance is applied uniformly over the shaved area (at least 10% of the body surface)[11]. If the substance is a solid, it is typically moistened with a suitable vehicle (e.g., water or saline) to ensure good contact with the skin. The treated area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period[2][16].
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and behavioral changes periodically during the first 24 hours and at least once daily for 14 days thereafter[11][16]. Body weight is recorded weekly.
- **Endpoint:** The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)[4][18][19]

This *in vitro* assay is widely used to detect the mutagenic potential of a chemical substance by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- **Test Strains:** A set of specific bacterial strains that are auxotrophic for an amino acid (e.g., histidine for *S. typhimurium*) are used[17]. These strains have mutations that render them unable to synthesize this essential amino acid.
- **Metabolic Activation:** The test is conducted both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenate[18]. This is to mimic the metabolic processes that occur *in vivo*, which can convert a non-mutagenic substance into a mutagenic one (promutagen).
- **Procedure:**

- Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
- Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal agar) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

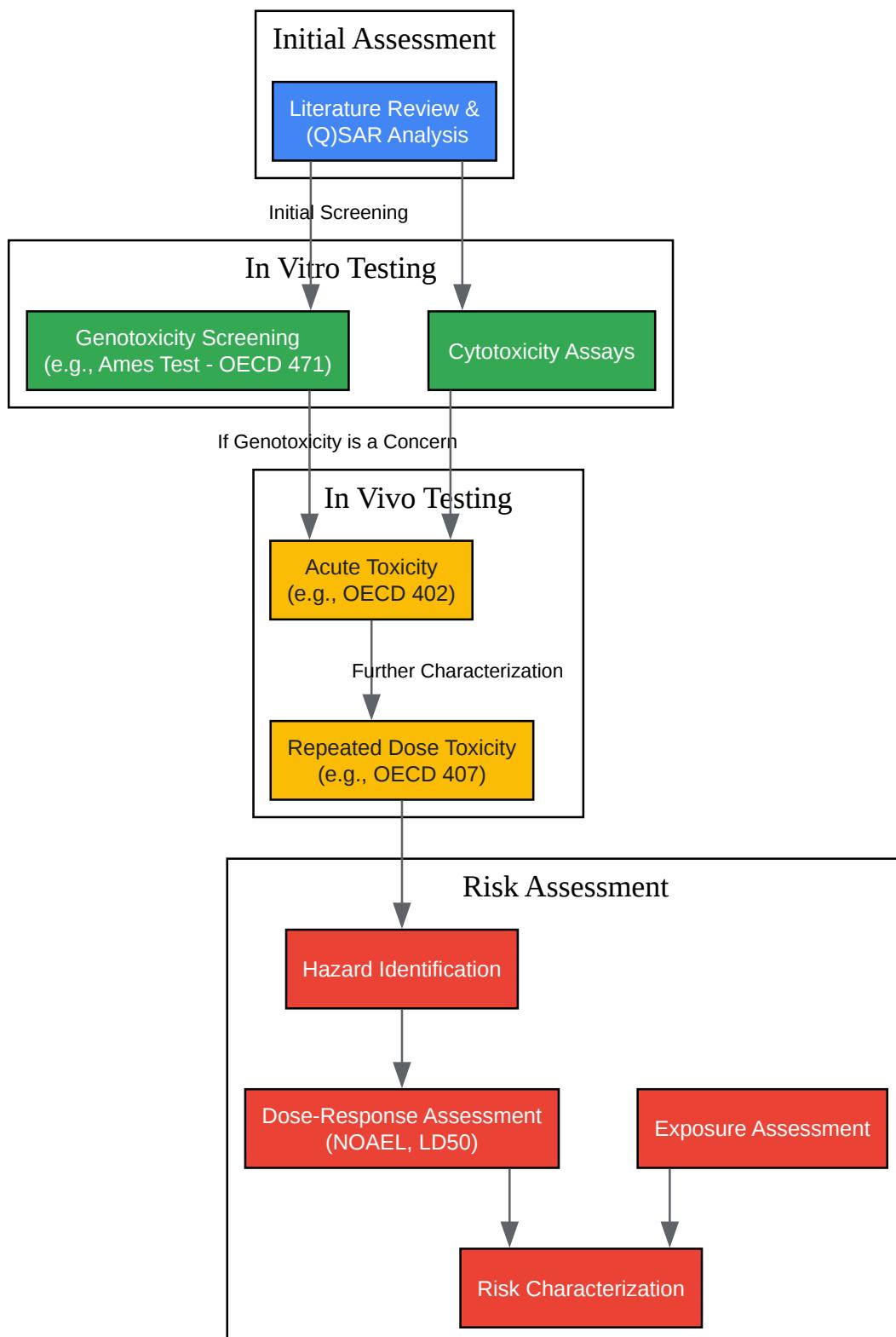
Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)[3][18][20]

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

- Test Animals: Typically, young adult rats are used[17][19]. At least three dose groups and a control group are used, with a minimum of 5 male and 5 female animals per group[19].
- Dose Administration: The test substance is administered orally to the animals daily for 28 days. This can be done via gavage, or by incorporating the substance into the diet or drinking water[17].
- Observations:
 - Clinical Observations: Animals are observed daily for signs of toxicity and mortality.
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

- Pathology: At the end of the 28-day period, all animals are subjected to a gross necropsy. Organs and tissues are weighed and examined for abnormalities. Histopathological examination of selected organs is also performed[19].
- Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Mandatory Visualizations

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Caption: Logical workflow for a comprehensive toxicological assessment of a chemical substance.

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